

# 4-Fluoro-3-methoxyaniline chemical structure

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## Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline

Cat. No.: B1304784

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## An In-depth Technical Guide to 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-3-methoxyaniline**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical structure, properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

## Chemical Identity and Properties

**4-Fluoro-3-methoxyaniline** is an aromatic amine featuring fluoro and methoxy substitutions on the benzene ring. These functional groups are crucial for its utility in medicinal chemistry, influencing its reactivity and metabolic stability in derivative compounds.

## Identifiers and Descriptors

The following table summarizes the key identifiers for **4-Fluoro-3-methoxyaniline**.

Identifier	Value	Source
IUPAC Name	4-fluoro-3-methoxyaniline	[1]
CAS Number	64465-53-8	[1]
PubChem CID	2774533	[1]
EC Number	634-503-7	[1]
MDL Number	MFCD00665789	
InChI	InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3	[1]
InChIKey	XAACOEWSHBIFGJ-UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=C(C=CC(=C1)N)F</chem>	[1]

## Physicochemical Properties

Key physical and chemical properties are compiled in the table below, providing essential data for experimental design and execution.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	[1]
Molecular Weight	141.14 g/mol	[1]
Appearance	Solid	
Form	Solid	

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-Fluoro-3-methoxyaniline**. While specific spectra are proprietary, data is available from various sources.

Spectrum Type	Availability	Source
<sup>1</sup> H NMR	Available	[2]
<sup>13</sup> C NMR	Available	[3]
IR	Available	[1][2]
Mass Spectrum	Available	[2]

## Chemical Structure

The chemical structure of **4-Fluoro-3-methoxyaniline** is depicted in the diagram below, generated using the DOT language.

Caption: Chemical structure of **4-Fluoro-3-methoxyaniline**.

## Experimental Protocols

A novel synthesis of **4-Fluoro-3-methoxyaniline** has been developed, offering improved yields and purity. The process involves a concerted reduction-dehalogenation step of a substituted nitrobenzene.

### Synthesis of 4-Fluoro-3-methoxyaniline from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene

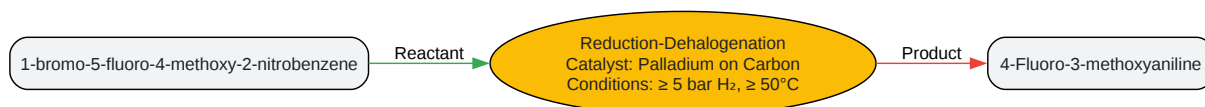
This method provides an economically attractive route to the target compound.

Experimental Steps:

- Reduction-Dehalogenation: The starting material, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to reduction.
- Catalyst: Palladium on carbon (Pd/C) is utilized as the catalyst for the reaction.[4]
- Reaction Conditions: The reduction is conducted under a hydrogen pressure of greater than or equal to 5 bar and at a temperature of at least 50°C.[4] Optimal conditions can range from 5 to 50 bar of hydrogen pressure and a temperature of 50°C to 70°C.[4]

- Outcome: This process reduces the nitro group to an amine and removes the bromine substituent, while retaining the fluoro and methoxy groups, yielding **4-fluoro-3-methoxyaniline** in high purity.[4]

The workflow for this synthesis is illustrated in the diagram below.



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Caption: Synthesis workflow for **4-Fluoro-3-methoxyaniline**.

## Applications in Research and Drug Development

**4-Fluoro-3-methoxyaniline** serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motifs are incorporated into molecules designed for therapeutic applications, leveraging the unique properties imparted by the fluorine and methoxy groups to enhance bioactivity and metabolic profiles.

## Safety and Handling

Proper handling of **4-Fluoro-3-methoxyaniline** is essential in a laboratory setting. The compound is classified with several hazard statements.

### GHS Hazard Classification

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation
H412	Harmful to aquatic life with long lasting effects

Source:

## Precautionary Statements

A summary of key precautionary statements is provided below.

Precautionary Code	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P273	Avoid release to the environment.
P280	Wear protective gloves/ eye protection/ face protection.
P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352	IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

## Storage and Stability

Store in a well-ventilated place and keep the container tightly closed. The compound is stable under normal handling and storage conditions.[5] It should be kept away from strong oxidizing agents.[5]

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## References

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